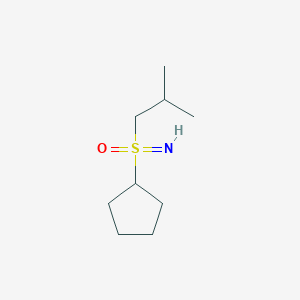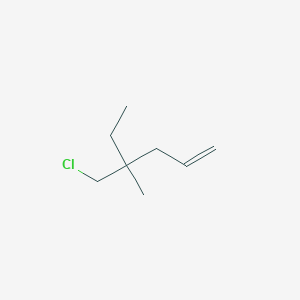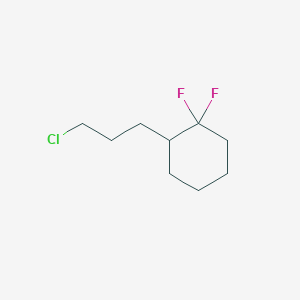
2-(3-Chloropropyl)-1,1-difluorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)-1,1-difluorocyclohexane is an organic compound characterized by the presence of a cyclohexane ring substituted with a 3-chloropropyl group and two fluorine atoms at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,1-difluorocyclohexane typically involves the reaction of cyclohexane with 3-chloropropyl fluoride under specific conditions. One common method includes the use of a halogenation reaction where cyclohexane is treated with chlorine and fluorine sources in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropropyl)-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Formation of 2-(3-hydroxypropyl)-1,1-difluorocyclohexane or 2-(3-aminopropyl)-1,1-difluorocyclohexane.
Oxidation: Formation of 2-(3-chloropropyl)-1,1-difluorocyclohexanol or 2-(3-chloropropyl)-1,1-difluorocyclohexanone.
Reduction: Formation of this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropyl)-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropyl)-1,1-difluorocyclohexane involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloropropyl)-trimethoxysilane
- 3-(Chloropropyl)-1,3-dioxolane
- 3-(Chloropropyl)trimethoxysilane
Uniqueness
2-(3-Chloropropyl)-1,1-difluorocyclohexane is unique due to the presence of both chlorine and fluorine atoms on the cyclohexane ring, which imparts distinct chemical properties. The combination of these halogens allows for a wide range of chemical reactions and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C9H15ClF2 |
|---|---|
Molekulargewicht |
196.66 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-1,1-difluorocyclohexane |
InChI |
InChI=1S/C9H15ClF2/c10-7-3-5-8-4-1-2-6-9(8,11)12/h8H,1-7H2 |
InChI-Schlüssel |
CBKJORRFZRWKRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CCCCl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



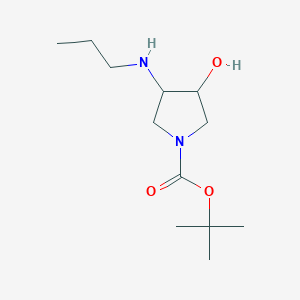
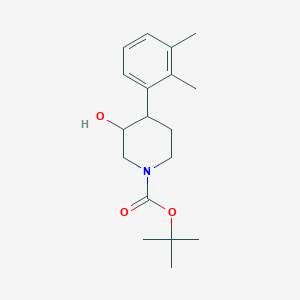
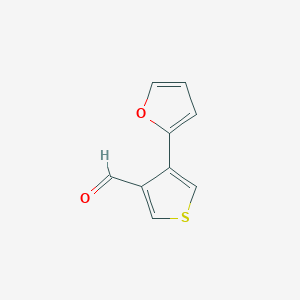
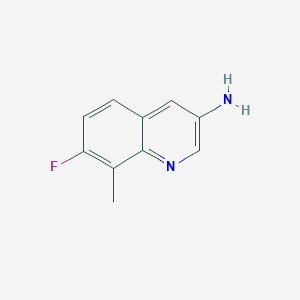
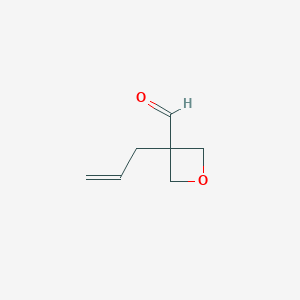
![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)

![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)


![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13176122.png)
